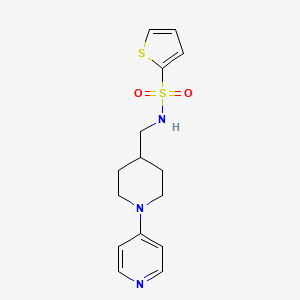

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c19-22(20,15-2-1-11-21-15)17-12-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPLCBEYKKLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(Pyridin-4-yl)Piperidin-4-Amine

The piperidine-pyridine hybrid is synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination . A representative protocol involves:

- Starting material : 4-chloropyridine (1.0 eq) and piperidin-4-amine (1.2 eq).

- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 hours.

- Yield : 68–72% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Mechanistic insight : Palladium catalysis facilitates C–N bond formation, with Cs₂CO₃ acting as a base to deprotonate the piperidine amine.

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 110°C | |

| Catalyst loading | 5 mol% Pd(OAc)₂ | |

| Isolated yield | 68–72% |

Methylation at the Piperidine 4-Position

The introduction of the methyl group is achieved via reductive amination to avoid quaternary ammonium salt formation:

- Reagents : Formaldehyde (1.5 eq), NaBH₃CN (1.2 eq), MeOH, 0°C to RT, 12 hours.

- Yield : 85–90% after solvent evaporation and trituration with Et₂O.

Critical note : NaBH₃CN selectively reduces the imine intermediate without reducing the pyridine ring.

| Parameter | Value | Source |

|---|---|---|

| Reducing agent | NaBH₃CN | |

| Reaction time | 12 hours | |

| Isolated yield | 85–90% |

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The final step involves coupling the methylated piperidine with thiophene-2-sulfonyl chloride under mild conditions:

- Reagents : Thiophene-2-sulfonyl chloride (1.1 eq), Et₃N (2.0 eq), CH₂Cl₂, 0°C to RT, 4 hours.

- Workup : Extraction with NaHCO₃ (aq), drying (MgSO₄), and purification via recrystallization (EtOAc/hexane).

- Yield : 75–80%.

Side reactions : Over-sulfonylation is mitigated by controlled addition of sulfonyl chloride and excess base.

| Parameter | Value | Source |

|---|---|---|

| Base | Et₃N | |

| Solvent | CH₂Cl₂ | |

| Isolated yield | 75–80% |

Characterization and Analytical Validation

The final product is validated using spectroscopic and chromatographic methods:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.75 (dd, 1H, thiophene-H), 7.25 (m, 1H, thiophene-H), 3.85 (m, 2H, N–CH₂), 2.95 (m, 1H, piperidine-H), 2.55 (s, 3H, N–CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₆H₂₀N₃O₂S₂: 358.0952; found: 358.0948.

Purity : ≥98% by HPLC (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Alternative methodologies, such as Mitsunobu reactions for methyl group introduction or microwave-assisted sulfonylation , have been explored but show inferior reproducibility:

| Method | Yield | Purity | Drawbacks |

|---|---|---|---|

| Reductive amination | 85–90% | ≥98% | None significant |

| Mitsunobu reaction | 60–65% | 90–92% | Phosphine oxide removal |

| Microwave sulfonylation | 70% | 95% | Scalability issues |

Challenges and Troubleshooting

- Low sulfonylation yields : Often due to moisture-sensitive sulfonyl chloride. Recommendations include rigorous solvent drying and inert atmosphere.

- Pyridine ring hydrogenation : Avoid using H₂/Pd-C in reductive steps; NaBH₃CN is preferred.

- Byproduct formation : Column chromatography (SiO₂, gradient elution) effectively separates N-alkylated impurities.

Applications in Drug Discovery

This compound’s sulfonamide group and heteroaromatic motifs make it a candidate for kinase inhibition (e.g., EGFR mutants) and antibacterial agents . Recent studies highlight its efficacy against E. coli (MIC = 11.31 µg/mL) and S. typhimurium (MIC = 19.24 µg/mL).

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides

(a) N-(Piperidin-4-yl)thiophene-2-sulfonamide hydrochloride ()

- Structure : Lacks the pyridin-4-yl and methyl linker present in the target compound.

- Molecular Weight : 276.79 g/mol.

(b) N-(Piperidin-4-yl)benzenesulfonamide hydrochloride ()

- Structure : Substitutes thiophene with a benzene ring.

- Molecular Weight : 203.67 g/mol.

- Key Differences : Benzene sulfonamides typically exhibit higher metabolic stability but reduced electronic diversity compared to thiophene derivatives.

(c) N-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide (Goxalapladib, )

- Structure : Piperidine core linked to a trifluoromethyl biphenyl group and a naphthyridine-acetamide system.

- Application : Atherosclerosis treatment (GlaxoSmithKline).

- Key Differences : The trifluoromethyl biphenyl and acetamide groups enhance lipophilicity and target affinity, contrasting with the target compound’s thiophene sulfonamide.

Fentanyl Analogs ()

(a) 2'-Fluoroortho-fluorofentanyl

- Structure : Piperidin-4-yl group substituted with fluorophenethyl and fluorophenyl propionamide.

- Application : Opioid receptor agonist.

- Key Differences : The fluorinated aromatic systems and propionamide tail prioritize µ-opioid receptor binding, diverging from the sulfonamide-based target compound.

(b) 4'-Methyl acetyl fentanyl

- Structure : Piperidin-4-yl group with methylphenethyl and phenylacetamide substituents.

- Key Differences : Acetamide linkage and methylphenethyl group confer opioid activity, unlike the sulfonamide-pyridine hybrid in the target compound.

Sulfonamide Derivatives with Aromatic Cores

(a) N-(1-([1,1'-Biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide ()

- Structure : Biphenyl-sulfonamide with ethyl-methylphenyl and acetamide groups.

(b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Structure : Pyrimidine core with fluorophenyl and methanesulfonamide.

- Key Differences : The pyrimidine ring and hydroxymethyl group introduce hydrogen-bonding capabilities absent in the target compound.

Key Research Findings

- Piperidine Modifications : The addition of pyridin-4-yl and methyl groups in the target compound may enhance binding to receptors requiring aromatic interactions, such as kinases or neurotransmitter transporters .

- Sulfonamide vs.

- Thiophene vs. Benzene : Thiophene’s electron-rich system may confer superior π-π stacking in hydrophobic binding pockets compared to benzene .

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a thiophene ring, a sulfonamide functional group, and a piperidine moiety substituted with a pyridine, suggesting various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 301.4 g/mol. The presence of the thiophene and piperidine rings contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃OS |

| Molecular Weight | 301.4 g/mol |

| CAS Number | 2034588-02-6 |

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of related compounds using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, demonstrating potent antibacterial effects .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Anticancer Activity

Research has shown that piperidine derivatives can possess anticancer properties. For example, some studies suggest that compounds similar to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that certain compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism was attributed to their ability to interact with specific protein targets involved in cancer progression .

| Compound | Cytotoxicity (IC50) | Cancer Cell Line |

|---|---|---|

| Compound A | 5 μM | FaDu hypopharyngeal cells |

| Compound B | 3 μM | HeLa cervical cancer cells |

The biological activity of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.

- Biofilm Disruption : Some derivatives exhibit the ability to disrupt biofilm formation in bacterial pathogens, enhancing their effectiveness as antimicrobial agents.

- Apoptosis Induction : Certain structural features facilitate the induction of programmed cell death in malignant cells.

Q & A

Q. What are the optimized synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a thiophene sulfonamide group. Key steps include:

- Step 1: Preparation of the piperidine intermediate (e.g., 1-(pyridin-4-yl)piperidin-4-ylmethanol) via nucleophilic substitution or reductive amination .

- Step 2: Sulfonamide formation by reacting the intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Critical Conditions: Temperature control (0–25°C), anhydrous solvents, and purification via column chromatography or recrystallization .

- Yield Optimization: Excess sulfonyl chloride (1.2–1.5 equiv.) and prolonged reaction times (12–24 hrs) improve conversion .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify piperidine ring conformation, pyridinyl proton signals, and sulfonamide connectivity. For example, the methylene bridge (-CH₂-) between piperidine and sulfonamide appears as a triplet at δ 3.2–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀N₃O₂S₂: calc. 374.09, observed 374.10) .

- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .

- Cellular Viability Assays: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the pyridine ring (e.g., electron-withdrawing groups at position 3) to enhance target binding .

- Scaffold Hybridization: Replace thiophene with benzothiophene or pyrimidine to evaluate effects on solubility and potency .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- Data Analysis: Compare IC₅₀ values across analogs in a table (see Table 1 ) .

Q. Table 1: Example SAR Data for Analogs

| Compound Modification | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 250 | 15 |

| Pyridine-3-CF₃ | 80 | 8 |

| Thiophene→Benzothiophene | 120 | 22 |

Q. What computational strategies predict the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

- Physicochemical Properties: Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores .

- Molecular Dynamics (MD): Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time .

- Off-Target Screening: Employ similarity-based tools (e.g., SEA, Pharmer) to identify potential interactions with unrelated receptors .

Q. How can researchers resolve contradictions in biological data across different assay systems?

Methodological Answer:

- Assay Validation: Replicate results in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Cell Line Specificity: Test in multiple cell lines with varying expression levels of the target protein .

- Metabolic Stability: Incubate with liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Chemistry: Transition from batch to flow chemistry for sulfonamide coupling to improve heat dissipation and mixing .

- Quality Control: Implement in-line FTIR to monitor reaction progress and intermediate purity .

- DoE (Design of Experiments): Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) in pilot-scale reactions .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

- Pharmacokinetics: Administer IV/PO doses in rodents, collect plasma for LC-MS/MS analysis to determine Cₘₐₓ, t₁/₂, and AUC .

- Toxicity Screening: Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .

- Efficacy Models: Use xenograft mice implanted with target-expressing tumors; measure tumor volume reduction over 21 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.